molecular formula C21H16O3S B2649796 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid CAS No. 324774-82-5

2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid

Cat. No.: B2649796
CAS No.: 324774-82-5
M. Wt: 348.42
InChI Key: RGYCMOBRSPQQMK-UHFFFAOYSA-N
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Description

2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C21H16O3S It is characterized by the presence of a benzoic acid moiety linked to a sulfanyl group, which is further connected to a 2-oxo-2-(4-phenylphenyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-phenylbenzaldehyde and 2-mercaptobenzoic acid.

    Formation of Intermediate: The 4-phenylbenzaldehyde undergoes a condensation reaction with a suitable ketone to form the 2-oxo-2-(4-phenylphenyl)ethyl intermediate.

    Thioether Formation: The intermediate is then reacted with 2-mercaptobenzoic acid under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-Oxo-2-(4-methylphenyl)ethyl]sulfanyl}benzoic acid
  • 2-{[2-Oxo-2-(4-chlorophenyl)ethyl]sulfanyl}benzoic acid
  • 2-{[2-Oxo-2-(4-fluorophenyl)ethyl]sulfanyl}benzoic acid

Uniqueness

2-{[2-Oxo-2-(4-phenylphenyl)ethyl]sulfanyl}benzoic acid is unique due to its specific phenyl substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3S/c22-19(14-25-20-9-5-4-8-18(20)21(23)24)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYCMOBRSPQQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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